calcium;2-aminopentanedioic acid

Food Science Taste Perception Sodium Reduction

Calcium;2-aminopentanedioic acid (calcium glutamate, also referred to as calcium diglutamate or E623) is the calcium salt of the amino acid L-glutamic acid. It serves a dual role as a flavor enhancer imparting umami taste and as a bioavailable calcium source, and is formally recognised as a food additive in the European Union under Commission Regulation (EU) No 231/2012.

Molecular Formula C5H9CaNO4+2
Molecular Weight 187.21 g/mol
CAS No. 24605-04-7
Cat. No. B12645378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;2-aminopentanedioic acid
CAS24605-04-7
Molecular FormulaC5H9CaNO4+2
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N.[Ca+2]
InChIInChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2
InChIKeyNIDRASOKXCQPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2-Aminopentanedioic Acid (CAS 24605-04-7) — Procurement-Relevant Profile for Food, Nutraceutical, and Industrial Users


Calcium;2-aminopentanedioic acid (calcium glutamate, also referred to as calcium diglutamate or E623) is the calcium salt of the amino acid L-glutamic acid. It serves a dual role as a flavor enhancer imparting umami taste and as a bioavailable calcium source, and is formally recognised as a food additive in the European Union under Commission Regulation (EU) No 231/2012 [1]. Because the umami-active component is the glutamate anion, calcium glutamate delivers equivalent flavor-enhancing properties to monosodium glutamate (MSG) while replacing sodium with calcium — a substitution that directly addresses hypertension and osteoporosis concerns [2].

Why Sodium Glutamate, Potassium Glutamate, or Inorganic Calcium Salts Cannot Simply Replace Calcium 2-Aminopentanedioic Acid


In-class glutamate salts (sodium E621, potassium E622, magnesium E625) share the umami-active glutamate anion and a group Acceptable Daily Intake of 30 mg/kg bw/day established by EFSA in 2017 [1]; however, they differ fundamentally in the counter-ion delivered. Monosodium glutamate contributes sodium — a mineral already over-consumed in modern diets and directly linked to hypertension — while potassium glutamate carries a metallic aftertaste and magnesium glutamate can impart bitterness at suprathreshold concentrations [1]. Conversely, inorganic calcium supplements such as calcium carbonate deliver higher elemental calcium (40 % vs. ~21.6 % for the 1:1 calcium glutamate salt) but are practically insoluble in water (≈0.013 g/L), limiting their utility in clear beverages, liquid nutraceuticals, and topical formulations [2]. Calcium glutamate uniquely bridges these gaps by simultaneously providing a neutral-tasting umami flavour, a meaningful calcium payload, and high aqueous solubility (60 g/L at 25 °C) [3]. Generic interchange therefore risks either failing to meet sodium-reduction targets or compromising formulation solubility.

Calcium 2-Aminopentanedioic Acid — Head-to-Head Quantitative Differentiation Evidence


Sodium Reduction in Food While Maintaining Umami Taste — CDG vs. MSG Direct Sensory Comparison

In a controlled cross-sectional sensory trial involving 107 subjects, soups formulated with 50 or 85 mM NaCl and supplemented with either calcium diglutamate (CDG) or monosodium glutamate (MSG) were rated as high as, or higher than, a conventionally-salted 150 mM NaCl soup on five of six hedonic scales (liking, flavour-intensity, familiarity, naturalness, richness). CDG and MSG exerted statistically equivalent effects on taste ratings, yet CDG enables a greater net reduction in sodium intake because its counter-ion is calcium rather than sodium [1]. At the extreme, sodium chloride content can be reduced from 150 mM (≈0.87 % NaCl) to 50 mM (≈0.29 % NaCl) — a 66 % reduction — without significant deterioration of taste [1].

Food Science Taste Perception Sodium Reduction

Aqueous Solubility: Calcium Glutamate vs. Calcium Carbonate vs. Calcium Gluconate

Calcium glutamate (1:1 salt, CAS 24605-04-7) exhibits a water solubility of 60 g/L at 25 °C [1], making it freely soluble per EU pharmacopoeial terminology [2]. This is approximately 4,600-fold higher than calcium carbonate (≈0.013 g/L) and roughly 2-fold higher than calcium gluconate (≈30–35 g/L) [3]. The high solubility enables complete dissolution in clear beverages and liquid dietary supplements without the sedimentation issues that plague carbonate-based formulations.

Formulation Science Nutraceutical Processing Solubility

Elemental Calcium Content Relative to Competitor Calcium Salts

The monocalcium glutamate form (CAS 24605-04-7, molecular formula C₅H₇CaNO₄, MW 185.19 g/mol) contains 21.6 % elemental calcium by mass [1]. This positions it competitively between calcium citrate (21 %) and calcium carbonate (40 %), and substantially above calcium gluconate (9 %) and calcium lactate (13 %) [2]. While calcium carbonate offers a higher weight-percentage of calcium, its negligible solubility precludes use in liquid formulations; calcium glutamate thus provides the highest calcium payload among freely water-soluble calcium salts.

Nutritional Supplementation Calcium Fortification Formulation Efficiency

First-Aid Treatment for Hydrofluoric Acid Exposure: Soluble Calcium Ion Immediate Availability

The rapid dissociation of calcium glutamate in water to yield free Ca²⁺ ions underpins its application as a topical first-aid treatment for hydrofluoric (HF) acid burns. HF toxicity arises from fluoride ion penetration, which precipitates insoluble calcium fluoride in deep tissues; prompt application of a soluble calcium salt sequesters fluoride before systemic absorption occurs [1]. Unlike calcium gluconate gel (the standard-of-care at 2.5 % concentration), calcium glutamate dissolves more rapidly and completely (60 g/L vs. 30 g/L), potentially reducing the time to therapeutic calcium ion availability at the exposure site [2]. The compound is referenced as a soluble calcium source for HF first aid in multiple chemical safety resources and by clinical suppliers [3].

Industrial Safety Chemical First Aid Antidote

High-Impact Procurement Scenarios for Calcium 2-Aminopentanedioic Acid (CAS 24605-04-7)


Low-Sodium / Heart-Healthy Food Product Development

Manufacturers of soups, sauces, seasonings, and snack foods seeking to achieve sodium reduction targets (e.g., <400 mg Na per serving) can replace MSG with calcium glutamate. The Ball et al. (2002) data demonstrate that NaCl can be cut from 150 mM to 50–85 mM — a reduction of 43–66 % — while maintaining consumer-acceptable umami taste intensity [1]. Simultaneously, the product gains a calcium fortification claim, addressing bone health alongside cardiovascular risk reduction.

Clear Liquid Calcium Supplement Formulation

Because calcium glutamate dissolves to 60 g/L at 25 °C [2] and yields a solution pH of 5–8 [2], it is uniquely suitable for transparent ready-to-drink calcium supplements, electrolyte beverages, and water-soluble effervescent tablets. In contrast, calcium carbonate precipitates rapidly and calcium citrate yields turbid suspensions at equivalent calcium loads. The 21.6 % elemental calcium content [3] allows a 500 mg calcium dose to be delivered in approximately 3.8 g of material — a practical serving size for a single-dose stick pack or tablet.

Hydrofluoric Acid First-Aid and Industrial Safety Kits

Laboratories and manufacturing facilities that routinely handle HF acid can include calcium glutamate powder or pre-formulated gel in their emergency response kits. Its high aqueous solubility (60 g/L) and rapid calcium ion release [2] enable fast on-site fluoride sequestration before professional medical treatment is administered. Although calcium gluconate gel remains the conventional standard, calcium glutamate offers a more soluble alternative that may be simpler to formulate into single-use sachets for field deployment [4].

Dual-Purpose Nutritional Fortification of Staple Foods

Public health programs targeting simultaneous calcium deficiency and excessive sodium intake can incorporate calcium glutamate into staple condiments (e.g., bouillon cubes, soy sauce alternatives, seasoning blends). This exploits the umami taste synergy to improve palatability of low-salt formulations while delivering bioavailable calcium, leveraging the EFSA-confirmed group ADI of 30 mg/kg bw/day for glutamates [5].

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